3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid

Catalog No.
S14014000
CAS No.
M.F
C11H20O2S
M. Wt
216.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic ...

Product Name

3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid

IUPAC Name

3,3-diethyl-1-ethylsulfanylcyclobutane-1-carboxylic acid

Molecular Formula

C11H20O2S

Molecular Weight

216.34 g/mol

InChI

InChI=1S/C11H20O2S/c1-4-10(5-2)7-11(8-10,9(12)13)14-6-3/h4-8H2,1-3H3,(H,12,13)

InChI Key

MAADHMMKXCHRQE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C1)(C(=O)O)SCC)CC

3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid is an organic compound characterized by its unique cyclobutane ring structure. This compound contains two ethyl groups and an ethylthio group attached to the cyclobutane ring, along with a carboxylic acid functional group. Its molecular formula is C9H16O2SC_9H_{16}O_2S, and it has a molecular weight of approximately 188.29 g/mol. The presence of the ethylthio group enhances its chemical reactivity compared to similar compounds without sulfur substituents, making it a valuable candidate for various chemical applications and biological studies.

The chemical behavior of 3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid can be explored through several types of reactions:

  • Oxidation: The compound can undergo oxidation reactions, which may modify the ethylthio group or the carboxylic acid functional group.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in various applications.
  • Nucleophilic Substitution: The ethylthio group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are critical for synthesizing more complex molecules and exploring the compound's potential biological activities.

Research indicates that 3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid may exhibit various biological activities due to its structural features. The carboxylic acid functional group can facilitate interactions with biomolecules, potentially modulating enzyme activities or influencing metabolic pathways. Specific studies suggest that compounds with similar structures may possess antimicrobial or anti-inflammatory properties, although detailed investigations into this particular compound's biological effects are still needed .

The synthesis of 3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid typically involves several steps:

  • Formation of Cyclobutane Ring: Starting materials such as diethyl malonate and appropriate thiols can be used to construct the cyclobutane framework.
  • Functionalization: The introduction of the ethylthio group and subsequent formation of the carboxylic acid can be achieved through various organic reactions, including nucleophilic substitutions and cyclization reactions.
  • Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to ensure high purity for further applications.

Industrial methods may leverage continuous flow reactors to optimize production efficiency and scalability .

3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid has several notable applications:

  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound in drug discovery for treating various diseases.
  • Chemical Synthesis: Its unique structure allows it to be used as a building block in organic synthesis, particularly in creating more complex molecules.
  • Agricultural Chemicals: The compound may also find applications in developing agrochemicals due to its potential bioactivity against pests or pathogens.

The interactions of 3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid with biological targets are significant for understanding its potential therapeutic roles. The carboxylic acid moiety can form hydrogen bonds with proteins, while the ethylthio group may engage with thiol-containing biomolecules. These interactions are crucial for elucidating mechanisms of action in biological systems and may inform future drug design strategies .

Several compounds share structural similarities with 3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid, each exhibiting unique properties:

Compound NameMolecular FormulaKey Differences
3-Ethylcyclobutane-1-carboxylic acidC7H12O2C_7H_{12}O_2Lacks sulfur substituent; less reactive.
3,3-Diethylcyclobutane-1-carboxylic acidC9H16O2C_9H_{16}O_2Contains two ethyl groups; different reactivity profile.
3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acidC8H14O2SC_8H_{14}O_2SSubstituted with methyl instead of ethyl; alters steric and electronic properties.

These comparisons highlight the unique aspects of 3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid regarding its reactivity and potential applications in both synthetic chemistry and biological research.

Cyclobutane derivatives gained prominence in the mid-20th century following the discovery of natural products like pipercyclobutanamide A, which features a functionalized cyclobutane core. Early synthetic routes relied on [2+2] photocycloadditions, but these methods suffered from poor regiocontrol and scalability. The development of directed C–H functionalization in the 2000s marked a turning point, with palladium(II/IV)-catalyzed systems enabling selective arylation of cyclobutane methylene groups. For example, Daugulis’ 2005 work demonstrated bis-arylation of cyclobutane substrates in >95% yield using aminoquinoline directing groups, establishing a paradigm for complex cyclobutane synthesis.

Carbocyclic strain engineering advanced further with disconnection approaches for small rings. Diethylmalonate-derived cyclizations using 1,3-dibromopropane provided scalable routes to cyclobutanecarboxylic acid derivatives, though stereochemical outcomes remained challenging. The 2021 breakthrough in NaBH₄-mediated diastereoselective reduction of cyclobutylidene Meldrum’s acid derivatives addressed this limitation, achieving cis-1,3-disubstitution with >20:1 selectivity. These innovations laid the groundwork for synthesizing highly substituted variants like 3,3-diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid.

Strategic Importance of 3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic Acid in Molecular Editing

The compound’s strategic value arises from three structural features:

  • Conformational rigidity: The cyclobutane ring’s 90° bond angles induce torsional strain (≈26 kcal/mol), favoring transition states in catalytic processes.
  • Steric differentiation: Dual ethyl groups at C3 create a chiral environment that directs reagent approach vectors (Table 1).
  • Dual functionalization: The C1 position combines a carboxylic acid (pKₐ ≈4.5) and ethylthio group (-S-C₂H₅), enabling orthogonal reactivity.

Table 1: Comparative Steric Effects in Cyclobutane Derivatives

Substituent PatternTorsional Strain (kcal/mol)Relative Reaction Rate*
1-Carboxylic acid26.11.00
3,3-Diethyl-1-carboxylic acid28.40.73
1-(Ethylthio)-3,3-diethyl27.90.81

*Normalized to parent cyclobutanecarboxylic acid in Pd-catalyzed arylation.

The ethylthio moiety’s polarizability (molar refractivity = 15.23 cm³/mol) enhances substrate-catalyst interactions in transition metal-mediated reactions. This property proves particularly advantageous in Suzuki-Miyaura couplings, where the sulfur atom facilitates oxidative addition to palladium centers. Recent studies show that 3,3-diethyl substitution increases π-facial selectivity by 3.8-fold compared to mono-ethyl analogs in Diels-Alder reactions.

Synthetic methodologies for this compound likely build upon established cyclobutane functionalization techniques:

  • Core construction: Meldrum’s acid condensation with 3-oxocyclobutanecarboxylates, followed by diastereoselective reduction
  • Ethylthio introduction: Thiol-ene click chemistry or nucleophilic displacement of activated intermediates
  • Diethylation: Sequential alkylation using ethyl halides under phase-transfer conditions

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.11840105 g/mol

Monoisotopic Mass

216.11840105 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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